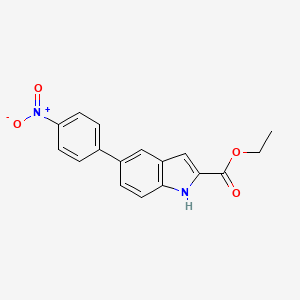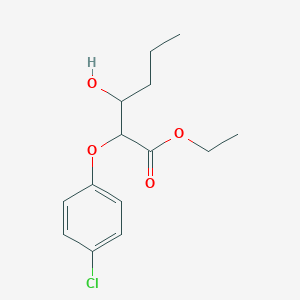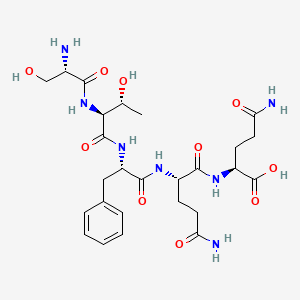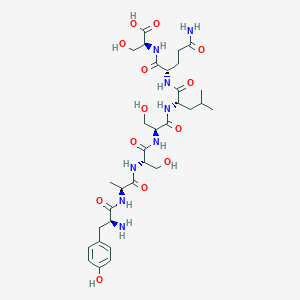![molecular formula C14H11BrClFN2O B14205175 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide CAS No. 830348-12-4](/img/structure/B14205175.png)
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide core, with a 5-chloro-3-fluoropyridin-2-yl group linked via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the pyridine derivative. The fluoropyridine can be synthesized through nucleophilic substitution reactions, where a fluorine atom is introduced into the pyridine ring . The subsequent steps involve the formation of the ethyl linkage and the attachment of the benzamide group. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation or reduction reactions can lead to different functionalized derivatives .
Applications De Recherche Scientifique
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of the fluoropyridine moiety allows it to interact with various biological targets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the pyridine ring, makes it particularly interesting for various applications .
Propriétés
Numéro CAS |
830348-12-4 |
|---|---|
Formule moléculaire |
C14H11BrClFN2O |
Poids moléculaire |
357.60 g/mol |
Nom IUPAC |
2-bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H11BrClFN2O/c15-11-4-2-1-3-10(11)14(20)18-6-5-13-12(17)7-9(16)8-19-13/h1-4,7-8H,5-6H2,(H,18,20) |
Clé InChI |
UNTWKYOAKLVYHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCC2=C(C=C(C=N2)Cl)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-difluorophenyl)-3-methyl-](/img/structure/B14205147.png)



![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-1-methyl-](/img/structure/B14205168.png)

